molecular formula C16H20N4S B5748452 N-(2,3-dimethylquinoxalin-6-yl)piperidine-1-carbothioamide

N-(2,3-dimethylquinoxalin-6-yl)piperidine-1-carbothioamide

Cat. No.: B5748452
M. Wt: 300.4 g/mol
InChI Key: BRSVCCHYEHGJNP-UHFFFAOYSA-N
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Description

N-(2,3-dimethylquinoxalin-6-yl)piperidine-1-carbothioamide is a heterocyclic compound that features a quinoxaline ring substituted with dimethyl groups and a piperidine ring attached to a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylquinoxalin-6-yl)piperidine-1-carbothioamide typically involves the condensation of 2,3-dimethylquinoxaline with piperidine-1-carbothioamide. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylquinoxalin-6-yl)piperidine-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,3-dimethylquinoxalin-6-yl)piperidine-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dimethylquinoxalin-6-yl)piperidine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dimethylquinoxalin-6-yl)piperidine-1-carbothioamide is unique due to its specific structural features, such as the presence of both quinoxaline and piperidine rings, which contribute to its distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable target for further research and development .

Properties

IUPAC Name

N-(2,3-dimethylquinoxalin-6-yl)piperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4S/c1-11-12(2)18-15-10-13(6-7-14(15)17-11)19-16(21)20-8-4-3-5-9-20/h6-7,10H,3-5,8-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSVCCHYEHGJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=S)N3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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